

The Versatile Heterocycle: A Technical Guide to Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Pyridine Building Block.

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a valuable heterocyclic building block in modern organic synthesis. Its bifunctional nature, featuring a reactive hydroxyl group and an ester moiety on a stable pyridine core, makes it an important intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical data, and functionalization, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1]
CAS Number	41337-81-9	
Appearance	White to off-white solid	
Melting Point	121 °C–123 °C	[1]
Boiling Point (Predicted)	337.1 °C at 760 mmHg	
Density (Predicted)	1.201 g/cm ³	
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	7.94 (s, 2H, H-Py), 7.48-7.32 (m, 5H, H-Bz), 5.25 (s, 2H, OCH ₂ -Bz), 5.15 (s, 2H, CH ₂ OH), 4.32 (q, J=2.4 Hz, 2H, -CH ₂), 1.43 (t, J=2.4 Hz, 3H, -CH ₃)	[1]
Mass Spec (ESI-MS, m/z)	Found: 288.9 [M+H] ⁺ (for benzyloxy- derivative C ₁₆ H ₁₇ NO ₄)	[1]

Note: Spectroscopic data is for the closely related precursor, Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate, as detailed in the synthesis protocol.

Synthesis and Experimental Protocols

The synthesis of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** is most effectively achieved through a selective reduction of a corresponding diester precursor. The following protocols detail a reliable synthetic pathway.

Protocol 1: Synthesis of Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (Precursor)

This initial step prepares the necessary diester starting material.

Materials:

- Diethyl 4-hydroxypyridine-2,6-dicarboxylate (500 mg, 2.08 mmol)
- Potassium carbonate (1.72 g, 12.50 mmol)
- Benzyl bromide
- Acetonitrile (ACN) (10 mL)

Procedure:

- Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate and potassium carbonate in acetonitrile.
- Add benzyl bromide to the solution.
- Stir the reaction mixture at reflux for 4 hours.
- Monitor the reaction to completion using thin-layer chromatography.
- Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
- Purify the crude product via column chromatography to yield the title precursor.
 - Yield: 86%

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate

This protocol describes the selective mono-reduction of the diester to furnish the title compound.

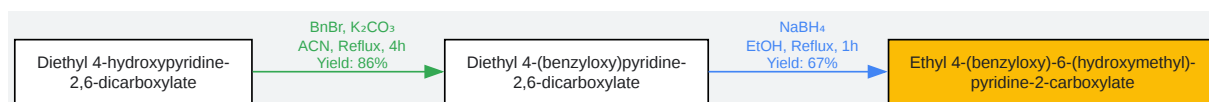
Materials:

- Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (200 mg, 0.608 mmol)

- Sodium borohydride (NaBH_4) (20 mg, 0.486 mmol)
- Ethanol (EtOH) (6 mL)
- Dichloromethane (DCM)
- Water

Procedure:

- Dissolve Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate in ethanol.
- Slowly add sodium borohydride to the solution.
- Stir the reaction at reflux for 1 hour.[1]
- Extract the crude product using a dichloromethane/water system.[1]
- The resulting white powder can be used without further purification.[1]
 - Yield: 67%[1]



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Caption: Synthesis of the target compound via benzylation and selective reduction.

Reactivity and Application as a Building Block

The primary utility of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** lies in the orthogonal reactivity of its hydroxyl and ester functionalities. The hydroxyl group is readily converted into a variety of other functional groups, providing a handle for further molecular elaboration. A prime example is its conversion to a chloromethyl derivative, a key intermediate for introducing the pyridine core into larger scaffolds via nucleophilic substitution.

Protocol 3: Synthesis of Ethyl 4-(benzyloxy)-6-(chloromethyl)pyridine-2-carboxylate

This protocol demonstrates the activation of the hydroxymethyl group for subsequent reactions.

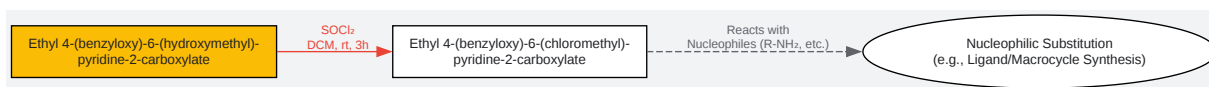
Materials:

- Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM)

Procedure:

- Dissolve Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.
- Add thionyl chloride to the solution.
- Stir the reaction at room temperature for 3 hours.
- Upon completion, carefully quench the reaction and remove the solvent under reduced pressure to yield the chloromethyl product.

This transformation is a critical step in the synthesis of more complex molecules, such as hexadentate ligands used in coordination chemistry or macrocycles with potential applications in drug discovery.^{[2][3][4]} The activated chloromethyl group can react with amines, thiols, or other nucleophiles to build larger, more complex molecular architectures.



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Caption: Functionalization of the hydroxymethyl group for further synthesis.

Conclusion

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a highly functional and synthetically accessible building block. The protocols outlined in this guide demonstrate a clear and efficient pathway to its synthesis and subsequent activation. Its capacity for selective functionalization at two distinct points makes it a valuable precursor for the development of novel ligands, complex macrocycles, and potential pharmaceutical agents. This technical guide serves as a foundational resource for chemists aiming to incorporate this versatile pyridine derivative into their synthetic programs.

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